![molecular formula C14H14N4OS2 B2832627 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171514-82-1](/img/structure/B2832627.png)
1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a benzothiazole ring, and a carboxamide group . These structural components are often found in various pharmaceuticals and bioactive compounds .
Scientific Research Applications
Antibacterial and Antituberculosis Agents
Compounds with a similar structural framework have shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. For instance, pyrazole derivatives synthesized from 2-aminobenzothiazole nuclei exhibited significant antibacterial potency at non-cytotoxic concentrations (Palkar et al., 2017). Additionally, thiazole-aminopiperidine hybrid analogues were designed, synthesized, and found to inhibit Mycobacterium tuberculosis GyrB, showcasing potential as antituberculosis agents (Jeankumar et al., 2013).
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and demonstrated remarkable activity against avian influenza virus, H5N1. This suggests potential application in developing antiviral agents (Hebishy et al., 2020).
Anticancer Properties
Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, showing significant effects in mouse tumor models and human cancer cell lines, indicating their potential as anticancer agents (Nassar et al., 2015).
Gelation Behavior and Molecular Self-Assembly
N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, highlighting the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. This research could be relevant for developing new materials with specific physical properties (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
The compound, also known as 1-ethyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide, is a derivative of the thiazole ring . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological activities . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways. For instance, they have been found to have anti-inflammatory activities, possibly by inhibiting the cyclooxygenase (COX) pathway . They have also been found to have antitumor and cytotoxic activities, possibly by affecting pathways involved in cell proliferation and survival .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of the COX pathway, it could result in reduced inflammation . If it interacts with DNA and topoisomerase II, it could lead to cell death .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Other factors, such as temperature and the presence of other substances, could also influence the compound’s action.
Properties
IUPAC Name |
2-ethyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-18-11(6-7-15-18)13(19)17-14-16-10-5-4-9(20-2)8-12(10)21-14/h4-8H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGOCJNCQGXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
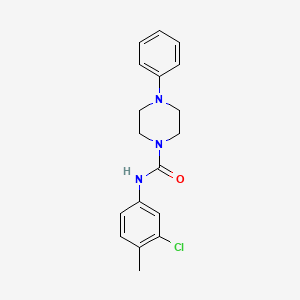
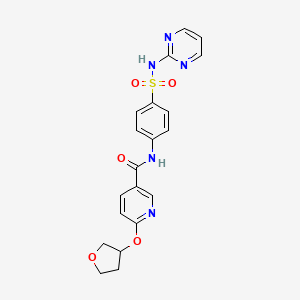

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)


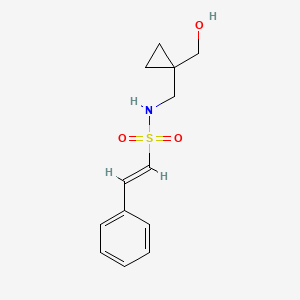


![3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2832561.png)
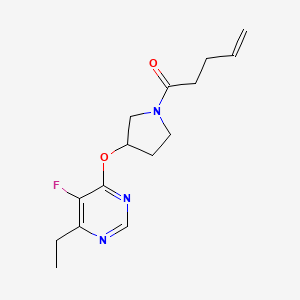
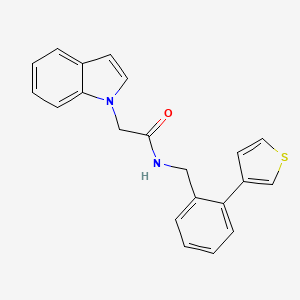
![1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea](/img/structure/B2832566.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)
